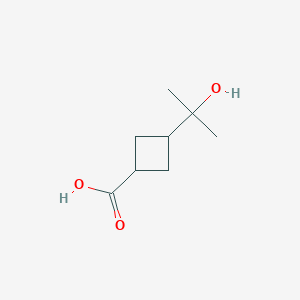
1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone, also known as 2,4-dihydroxyacetophenone (DHAP) is an organic compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 132°C and a molecular weight of 188.21 g/mol. DHAP is an important intermediate in the synthesis of various compounds and has been used in a variety of biochemical and physiological research studies.
科学的研究の応用
DHAP is used in a variety of scientific research applications, including organic synthesis, biochemistry and physiology. It has been used to synthesize a number of compounds, such as 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde, 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzyl alcohol, and 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzoyl chloride. It has also been used in the synthesis of a number of pharmaceuticals, such as the anti-inflammatory drug naproxen.
作用機序
DHAP is an important intermediate in the synthesis of various compounds. It acts as a catalyst in the reaction between p-toluenesulfonic acid and 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde, producing 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzyl alcohol and sodium sulfate as byproducts.
Biochemical and Physiological Effects
DHAP has been used in a variety of biochemical and physiological research studies. It has been used to study the effect of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been used to study the effect of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde on the activity of enzymes involved in the metabolism of drugs and toxins.
実験室実験の利点と制限
The main advantage of using DHAP in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. The main limitation of using DHAP in laboratory experiments is that it is not soluble in water and therefore must be dissolved in an organic solvent before use.
将来の方向性
In the future, DHAP could be used to synthesize a variety of compounds, including pharmaceuticals, cosmetics, and food additives. Additionally, DHAP could be used to study the effect of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde on the activity of enzymes involved in the metabolism of drugs and toxins. Finally, DHAP could be used to study the biochemical and physiological effects of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde on the human body.
合成法
DHAP is synthesized from the reaction of p-toluenesulfonic acid with 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanoneybenzaldehyde in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80°C for two hours. The product is then purified by recrystallization from ethanol.
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-2-4-11(5-3-10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBLSOLPSJDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)





![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)


